molecular formula C16H10BrFO4 B2693580 3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 478259-17-5

3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Número de catálogo: B2693580
Número CAS: 478259-17-5
Peso molecular: 365.154
Clave InChI: JZKRCTVESFPFBU-SNAWJCMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate (CAS: 478259-17-5) is a synthetic ester derivative featuring a 3-fluorophenyl group linked via a propenoate chain to a 6-bromo-substituted 1,3-benzodioxole moiety. Its molecular formula is C₁₆H₁₀BrFO₄, with a molecular weight of 365.15 g/mol . The bromine atom at the 6-position of the benzodioxole ring and the electron-withdrawing 3-fluorophenyl ester distinguish it from related compounds.

Propiedades

IUPAC Name

(3-fluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKRCTVESFPFBU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14BrO4F
  • Molar Mass : 365.15 g/mol
  • CAS Number : 478259-17-5
PropertyValue
Molecular FormulaC16H14BrO4F
Molar Mass365.15 g/mol
Density1.473 g/cm³
Boiling Point580.9 °C
pKa13.56

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary research suggests that it may exhibit:

  • Antitumor Activity : Inhibition of cancer cell proliferation through modulation of key signaling pathways.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains, possibly through disruption of cell membrane integrity or inhibition of metabolic pathways.

Antitumor Activity

A study examining the effects of similar compounds indicated that derivatives with brominated benzodioxole moieties showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of halogen substituents was noted to enhance the cytotoxicity significantly .

Antimicrobial Activity

Research on related compounds has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell walls or interference with essential metabolic processes .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, the compound was tested against a panel of cancer cell lines. Results indicated that it inhibited cell growth in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics. The study highlighted the potential for this compound as a lead in developing new anticancer agents.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of structurally similar compounds revealed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings suggest that 3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate may possess similar activity, warranting further investigation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that compounds similar to 3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have highlighted the compound's potential as an inhibitor of cell proliferation in various cancer lines, suggesting a mechanism that involves the modulation of signaling pathways associated with cancer progression .
  • G Protein-Coupled Receptor Modulation
    • Compounds in this class have been explored for their interactions with G protein-coupled receptors (GPCRs), which are critical targets in drug development. The ability of 3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate to influence GPCR activity could lead to novel therapeutic strategies for treating conditions such as cardiovascular diseases and metabolic disorders .

Neuropharmacological Insights

  • Cognitive Enhancement
    • Recent studies have suggested that compounds similar to 3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate may have cognitive-enhancing effects. This is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent. Investigations into the mechanisms of action suggest that these compounds may enhance synaptic plasticity and neuroprotection through the modulation of neurotransmitter systems .

Case Studies

Study ReferenceFocusFindings
Anticancer PropertiesDemonstrated inhibition of tumor cell proliferation through apoptosis induction.
GPCR InteractionIdentified potential as a modulator for various GPCRs involved in metabolic pathways.
Cognitive EnhancementSuggested improvement in cognitive functions related to memory and learning circuits.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Key comparisons include:

Table 1: Structural Comparison of (2E)-Propenoate Derivatives
Compound Name Substituent on Benzodioxole Ester/Functional Group Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 6-Bromo 3-Fluorophenyl ester C₁₆H₁₀BrFO₄ 365.15
Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate (3p) None Methyl ester C₁₂H₁₂O₄ 236.22
3-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]-2H-chromen-2-one (A13) None Coumarin-linked C₁₉H₁₂O₅ 320.30
Hexyl 3-(1,3-benzodioxol-5-yl)prop-2-enoate None Hexyl ester C₁₆H₂₀O₄ 276.33
4-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide None Sulfonamide C₁₆H₁₃NO₅S 331.34

Key Observations :

  • The 6-bromo substituent in the target compound increases molecular weight and may enhance lipophilicity compared to non-halogenated analogs .
  • Sulfonamide and coumarin-linked derivatives (e.g., A13) demonstrate divergent biological activities, suggesting that the target’s ester group could modulate selectivity in pharmacological contexts .
Physicochemical Data:
  • Physical State : The target compound’s physical state is unspecified, but methyl ester analogs (e.g., 3p) are described as oils, whereas brominated derivatives (e.g., compound 5 in ) form crystalline powders (m.p. 175°C) .
  • Spectroscopic Profiles: NMR: Methyl esters (3p) exhibit distinct ¹H NMR signals for the benzodioxole protons (δ 6.8–7.2 ppm) and propenoate doublets (δ 6.2–7.5 ppm) . The target’s 3-fluorophenyl group would likely show deshielded aromatic protons (δ 7.0–7.5 ppm) . FTIR: The ester carbonyl (C=O) stretch in similar compounds appears near 1700–1750 cm⁻¹, while bromine and fluorine substituents may shift absorption bands due to inductive effects .

Spectroscopic and Computational Insights

provides a detailed DFT study of (2E)-3-(benzodioxol-5-yl)-N-phenylprop-2-enamide, revealing:

  • Hyperpolarizability (β₀) : The amide derivative exhibits significant charge transfer, with β₀ = 3.12 × 10⁻³⁰ esu. The target’s ester group may reduce β₀ compared to amides due to decreased electron delocalization .
  • NBO Analysis: Electron-withdrawing groups (e.g., Br, F) enhance intramolecular charge transfer (ICT) by stabilizing σ* and π* antibonding orbitals. This suggests the target compound has greater stability than non-halogenated analogs .
  • HOMO-LUMO Gap : The energy gap in benzodioxole derivatives correlates with reactivity; bromine and fluorine substituents likely narrow this gap, increasing electrophilicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.